1,5-Dibromo-2,4-difluoro-3-nitrobenzene
Overview
Description
1,5-Dibromo-2,4-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6HBr2F2NO2. It is a derivative of benzene, substituted with two bromine atoms, two fluorine atoms, and a nitro group. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
Many halogenated organic compounds, like brominated and fluorinated benzenes, are known to interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring compounds .
Mode of Action
The mode of action of such compounds can involve various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation . The nitro group in the compound could potentially undergo reduction reactions in the body, forming a variety of metabolites.
Biochemical Pathways
Halogenated benzenes can potentially disrupt normal cellular functions by interfering with the action of enzymes and other proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of halogenated benzenes can vary widely depending on their specific structures. They are generally lipophilic, which allows them to cross cell membranes and distribute throughout the body . They can be metabolized by the liver and excreted in the urine .
Result of Action
Halogenated benzenes can potentially cause cellular damage due to their reactivity and ability to form free radicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the reactivity of halogenated benzenes can increase at higher temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,4-difluoro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination and fluorination of nitrobenzene derivatives. One common method involves the nitration of 1,5-dibromo-2,4-difluorobenzene, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration reactions, followed by purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,4-difluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted derivatives.
Reduction: Reduction of the nitro group results in the formation of 1,5-dibromo-2,4-difluoro-3-aminobenzene.
Scientific Research Applications
1,5-Dibromo-2,4-difluoro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: It serves as a building block for the synthesis of potential pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
1,5-Difluoro-2,4-dinitrobenzene: Similar in structure but contains two nitro groups instead of bromine atoms.
1,4-Dibromo-2,5-difluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
1,5-Dibromo-2,4-difluoro-3-nitrobenzene is unique due to the presence of both bromine and nitro substituents, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and material science .
Properties
IUPAC Name |
1,5-dibromo-2,4-difluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYRXMTHHIOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.